DI-tert-OCTYL DISULFIDE
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry is the study of organic compounds containing sulfur. wikipedia.org These compounds are prevalent in nature and are essential for many biological processes. wikipedia.orgteachy.app
A disulfide bond is a covalent bond between two sulfur atoms, often formed by the oxidation of two thiol groups. fiveable.melibretexts.org This S-S linkage is a key feature in the structure and function of many proteins, where it helps to stabilize their three-dimensional shapes. fiveable.mewikipedia.orgfiveable.me The formation and cleavage of disulfide bonds are redox reactions that are crucial in various biological systems. libretexts.orgnih.gov Disulfide bonds are also important in the vulcanization of rubber, a process that enhances its strength and durability. bionity.com
The structure of a disulfide bond is characterized by a C-S-S-C dihedral angle approaching 90 degrees. wikipedia.org The bond energy of a disulfide bond is approximately 60 kcal/mol, making it susceptible to cleavage by reducing agents. researchgate.net
Sulfur-containing functional groups are integral to a wide range of chemical and biological systems. teachy.appnih.gov They are found in essential amino acids like cysteine and methionine, which are fundamental building blocks of proteins. wikipedia.orgteachy.app The thiol group (-SH) in cysteine is particularly important for its ability to form disulfide bonds. youtube.com
In medicinal chemistry, sulfur-containing motifs are present in numerous pharmacologically active substances and approved drugs. nih.gov The diverse oxidation states of sulfur allow for a variety of functional groups, including thioethers, sulfoxides, sulfones, and sulfonamides, each with unique properties and applications. nih.gov Organosulfur compounds also play a significant role in industrial processes and the development of new materials. researchgate.netresearchgate.net
Nomenclature and Structural Isomerism of Octyl Disulfides
DI-tert-OCTYL DISULFIDE has the chemical formula C₁₆H₃₄S₂. scbt.com Its structure consists of two tert-octyl groups attached to a disulfide bridge. The tert-octyl group is a bulky, branched alkyl group.
This compound is a structural isomer of di-n-octyl disulfide. While both share the same molecular formula, their atomic arrangements differ significantly. Di-n-octyl disulfide has two linear octyl chains connected to the disulfide bond. guidechem.comnist.gov This difference in structure leads to variations in their physical and chemical properties.
Data from various sources show differences in the physical properties of these isomers. For instance, the boiling point of di-n-octyl disulfide is reported as 369.4 °C at 760 mmHg, while its melting point is -28.99°C. guidechem.com
Other related alkyl disulfides include:
Di-tert-butyl disulfide: An important intermediate in organic synthesis. chemicalbook.com
Propyl disulfide, Dibenzyl disulfide, Diphenyl disulfide, and Diethyl disulfide: Other examples of disulfides with varying alkyl or aryl groups. guidechem.com
The bulky tert-octyl groups in this compound exert significant steric and electronic effects that influence its reactivity. nih.gov
Steric Effects: The large size of the tert-octyl groups creates steric hindrance around the disulfide bond. This can affect the rate of chemical reactions, as it may be more difficult for other molecules to approach and interact with the sulfur atoms. nih.govmdpi.com In some cases, steric hindrance can hinder or even prevent certain reactions from occurring. mdpi.com
Electronic Effects: Alkyl groups, such as the tert-octyl group, are generally considered to be electron-donating. wikipedia.org This electronic effect can influence the stability and reactivity of the disulfide bond. The electron-donating nature of the tert-octyl groups can impact the electron density around the sulfur atoms, which in turn affects the bond's susceptibility to cleavage and its interaction with other chemical species. rsc.orgnih.gov
The combination of these steric and electronic factors makes this compound a subject of interest in studies comparing the reactivity of different alkyl disulfides.
Historical Perspective of this compound Research
Research into this compound and related compounds has been documented for several decades. A notable study published in 1962 investigated the chemical reactivity and extreme pressure lubricating action of this compound. tandfonline.comscispace.com This research compared its performance to that of di-n-cetyl disulfide and found that the tertiary disulfide was significantly more reactive and a more effective lubricant additive. tandfonline.comresearchgate.netresearchgate.net The study highlighted that this compound was 1500 times more reactive than the normal disulfide and 2 to 20 times more effective in reducing wear. tandfonline.comresearchgate.net
Further research has explored the load-carrying mechanism of organic sulfur compounds, including this compound, using techniques like electron probe microanalysis to examine the surface coatings formed during lubrication tests. sci-hub.se The synthesis of various organic disulfides and polysulfides, including those with bulky alkyl groups, has also been a subject of investigation, with patents describing methods for their preparation. google.com
Current Research Landscape and Future Directions for this compound
The current academic research landscape for this compound is primarily situated within the broader field of tribology, specifically focusing on its role as an extreme pressure (EP) additive in lubricants and metalworking fluids. While dedicated, in-depth studies solely on this compound are not abundant, its research context can be understood through the extensive investigation of analogous organosulfur compounds, such as dialkyl disulfides and polysulfides.
Research has consistently shown that sulfur-containing additives are crucial for protecting machinery components under high-load conditions. These additives function by reacting with metal surfaces at elevated temperatures and pressures to form a sacrificial protective film, often composed of metal sulfides. This film possesses a lower shear strength than the base metal, thereby preventing direct metal-to-metal contact, reducing friction, and minimizing wear. Within this context, this compound is investigated as a specific formulation to achieve these protective properties.
A significant area of current research involves optimizing the performance of sulfurized additives. Studies have explored the influence of the alkyl group structure and the number of sulfur atoms on the additive's performance. For instance, research on unsymmetrical dialkyl disulfides has indicated that they can offer superior extreme pressure and anti-wear properties compared to their symmetrical counterparts due to better oil solubility and the nature of the tribofilm formed. researchgate.net The branched structure of the tert-octyl groups in this compound likely influences its solubility in base oils and its thermal stability, which are key areas of investigation for lubricant additives.
The synthesis of these compounds is another focal point of research, with an emphasis on developing cleaner and more efficient production methods. For instance, clean synthesis methods for similar compounds like di-tert-butyl disulfide have been developed using hydrogen peroxide as an oxidant and a catalyst, which avoids the use of harsher chemicals and improves yield. google.com Such methodologies are relevant to the industrial production of this compound.
Current research also delves into the interaction of sulfur additives with other components in lubricant formulations. The synergistic or antagonistic effects with other additives, such as anti-wear agents like zinc dialkyldithiophosphate (ZDDP), are of significant interest. nih.gov Furthermore, the compatibility of these additives with different base oils, including mineral oils, synthetic esters, and emerging bio-based oils, is a critical area of study. researchgate.net Research has shown that the effectiveness of polysulfide additives can be highly dependent on the base oil's chemistry. researchgate.net
Future research on this compound and related compounds is being driven by several key trends in the lubricants industry. A primary driver is the move towards more environmentally friendly and sustainable lubricant formulations. This includes the development of additives that are ashless, non-corrosive, and have reduced environmental impact. researchgate.net There is a growing interest in bio-based lubricant additives, and research is being conducted on developing extreme pressure additives from renewable sources like algae oils. dic-global.com While this compound is a synthetic compound, future research may focus on comparing its performance and environmental profile against these emerging bio-based alternatives.
The increasing demands of modern machinery, including higher operating temperatures and pressures, particularly in applications like electric vehicles, are also shaping future research. globalgrowthinsights.com There is a need for lubricant additives with enhanced thermal stability and wear resistance. Future studies on this compound will likely focus on its performance under these more demanding conditions and potential modifications to its chemical structure to enhance its capabilities.
The table below summarizes key research findings relevant to the study of this compound:
| Research Area | Key Findings | Relevant Compounds |
| Extreme Pressure Properties | Unsymmetrical disulfides can show superior EP and anti-wear performance compared to symmetrical ones. researchgate.net | Dodecyl octyl disulfide |
| Synthesis | Clean synthesis methods using H2O2 and a catalyst have been developed for similar disulfides. google.com | Di-tert-butyl disulfide |
| Additive Interaction | The performance of sulfurized additives is highly dependent on the base oil chemistry. researchgate.net | Di-tert-dodecyl polysulfide |
| Multifunctional Additives | Novel metal-free and phosphorus-free additives with combined antioxidant and anti-wear properties are being developed. nih.gov | Difluoroboron derivatives |
| Environmental Trends | Research is focused on developing EP additives from sustainable sources like algae. dic-global.com | Algae-based sulfurized additives |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMCZOLRXKPXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184061 | |
| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29956-99-8 | |
| Record name | Bis(1,1,3,3-tetramethylbutyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29956-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029956998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Di Tert Octyl Disulfide
Direct Oxidation of Thiols to Disulfides
The most common approach for synthesizing disulfides, including di-tert-octyl disulfide, is the direct oxidation of thiols. This transformation, involving the coupling of two thiol molecules, can be achieved using a variety of oxidizing agents and catalytic systems. The general reaction is as follows:
2 R-SH + [O] → R-S-S-R + H₂O
For the synthesis of this compound, the precursor is tert-octylthiol (also known as 2,4,4-trimethyl-2-pentanethiol). nih.gov
Environmentally Benign Oxidation Approaches for tert-Octylthiol
In recent years, there has been a significant shift towards developing greener and more environmentally friendly chemical processes. For the oxidation of thiols, this involves the use of mild and non-toxic oxidizing agents and catalysts.
One of the most prominent green oxidants is hydrogen peroxide (H₂O₂), which produces water as its only byproduct. researchgate.netthieme-connect.de The oxidation of tert-octylthiol to this compound has been successfully carried out using a 30% hydrogen peroxide solution. researchgate.net This method is considered environmentally benign due to the clean nature of the oxidant. researchgate.netthieme-connect.de
Electrochemical methods also present a green alternative for thiol oxidation. rsc.orgtue.nl These techniques utilize electricity to drive the oxidation process in a continuous-flow microreactor, often using water as the source of oxygen. rsc.orgtue.nl This approach avoids the need for chemical oxidants and allows for high selectivity under controlled potential. rsc.org
Another approach involves the use of air as the oxidant in conjunction with a recyclable catalyst, such as a Preyssler's anion heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]). mdpi.comresearchgate.net This solvent-free system offers high yields and the ability to reuse the catalyst, minimizing waste. mdpi.comresearchgate.net
Catalytic Systems in Thiol Oxidation
The efficiency and selectivity of thiol oxidation can be significantly enhanced by the use of catalysts. Various catalytic systems have been developed, ranging from simple inorganic compounds to complex organometallic catalysts. These catalysts facilitate the reaction under milder conditions and can lead to higher yields. mdpi.com
A particularly effective and mild catalytic system for the oxidation of thiols involves the combination of hydrogen peroxide with a catalytic amount of iodide ion or molecular iodine. researchgate.netthieme-connect.de Thiols can be efficiently oxidized to disulfides in good yields under these conditions. researchgate.net
In the synthesis of this compound, tert-octylthiol was treated with 30% hydrogen peroxide in ethyl acetate (B1210297) in the presence of a catalytic amount of sodium iodide. researchgate.net The reaction proceeds smoothly at room temperature. The proposed mechanism involves the oxidation of the iodide ion by hydrogen peroxide to form molecular iodine, which then oxidizes the thiol to the disulfide, regenerating the iodide ion. researchgate.net
| Substrate | Oxidant | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| tert-Octylthiol | 30% H₂O₂ | NaI (1 mol%) | Ethyl Acetate | 24 | 28 | researchgate.net |
| Benzyl Mercaptan | 30% H₂O₂ | NaI (1 mol%) | Ethyl Acetate | 3 | 98 | researchgate.net |
This interactive table summarizes the reaction conditions for the catalytic oxidation of thiols.
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. iau.irajol.inforesearchgate.net In the context of thiol oxidation, microwave-assisted methods can significantly reduce reaction times and improve yields. iau.irajol.info
The oxidative coupling of thiols to their corresponding disulfides can be efficiently performed under microwave conditions. iau.ir Reagents such as tripropylammonium (B8586437) fluorochromate (TPAFC) have been shown to be effective for this transformation, leading to clean reactions with excellent yields and short reaction times. iau.ir The reactions are often controlled to stop at the disulfide stage, preventing over-oxidation to other sulfur-containing compounds. iau.irajol.info While specific data for this compound using this method is not detailed, the general applicability to a range of aliphatic and aromatic thiols suggests its potential. iau.ir
Alternative Synthetic Pathways for this compound
Besides the direct oxidation of thiols, other synthetic routes can be employed to produce disulfides. These alternative pathways can be particularly useful in specific contexts or for the synthesis of unsymmetrical disulfides.
Disulfide Exchange Reactions
Disulfide exchange, or thiol-disulfide interchange, is a reversible reaction where a thiol reacts with a disulfide, or two different disulfides react to form new disulfide bonds. mdpi.comsemanticscholar.orgresearchgate.net This reaction is crucial in various biological processes, such as protein folding. nih.gov The general equilibrium for the reaction between two different symmetrical disulfides is:
R-S-S-R + R'-S-S-R' ⇌ 2 R-S-S-R'
This reaction can be catalyzed under basic, acidic, or photoirradiated conditions. semanticscholar.org For instance, rhodium complexes can catalyze the organothio exchange reaction between thioesters and disulfides. mdpi.comsemanticscholar.org While a direct application for the synthesis of this compound via this method from other disulfides is not explicitly detailed in the provided context, the fundamental principle allows for its formation if appropriate starting disulfides are used under equilibrium conditions. mdpi.comsemanticscholar.org
Radical-Mediated Synthesis of Disulfides
The synthesis of disulfides through radical-mediated pathways represents a significant area of research, offering efficient and often milder alternatives to traditional oxidative methods. These reactions typically involve the coupling of thiyl radicals (RS•), which can be generated from various precursors, most commonly thiols.
One prominent method involves the direct dehydrogenation of thiols to form disulfides, a process that proceeds via sulfur radical coupling and produces hydrogen gas as the sole byproduct. nih.gov This approach is noted for its high atom and step economy. nih.gov Recent advancements have demonstrated that N-anomeric amides can efficiently convert thiols into sulfur radicals without the need for external oxidants or additives, facilitating the synthesis of symmetrical disulfides under mild conditions with good to excellent yields. nih.gov This method shows broad substrate scope, accommodating both aliphatic and aromatic thiols. nih.gov
Another approach involves the oxidation of thiols. For instance, tert-octylthiol can be oxidized to this compound. researchgate.net A study demonstrated this transformation using hydrogen peroxide in the presence of a catalytic amount of iodide ion or iodine. researchgate.net This method is considered environmentally benign and proceeds under neutral conditions. researchgate.net
The generation of the key thiyl radical intermediate can be initiated by various means. Radical initiators like di-tert-butyl peroxide (DTBP) can abstract a hydrogen atom from a thiol to form the corresponding thiyl radical. acs.org This radical can then participate in coupling reactions. The general mechanism for these radical reactions involves the formation of an alkyl radical which can then react further. unipv.it The choice of initiator and reaction conditions can be tailored to optimize the formation of the desired disulfide product.
Industrial Synthesis Considerations and Optimization
For the industrial-scale synthesis of this compound, several factors must be considered to ensure a process that is not only high-yielding but also cost-effective, safe, and environmentally responsible. While specific industrial methods for this compound are proprietary, insights can be drawn from optimized processes for structurally similar compounds like di-tert-butyl disulfide. google.com
A key objective in industrial synthesis is the use of clean production methods that minimize waste and avoid toxic reagents and solvents. google.com An example of a clean synthesis method involves the oxidation of the corresponding thiol (tert-octylthiol for the target compound) using an oxidant like hydrogen peroxide. google.com This approach is advantageous as water is the primary byproduct.
Catalyst selection is crucial for optimizing reaction rates and selectivity. Copper catalysts, such as cuprous chloride (CuCl) and cupric chloride (CuCl₂), or a mixture thereof, have proven effective in catalyzing the oxidation of thiols. google.com These catalysts are relatively inexpensive, readily available, and can often be recycled, which lowers production costs. google.com
Solvent choice also plays a significant role. While solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) can be effective, they present challenges in terms of toxicity and recovery. google.com A more sustainable approach utilizes solvents like acetone, which is less expensive, has a lower environmental impact, and can be easily recycled. google.com
Optimization of reaction conditions is paramount for maximizing yield and purity. This includes controlling the reaction temperature, which for similar processes can range from -20°C to 70°C, and managing the addition rate of the oxidant. google.com An optimized process for a similar disulfide reports a high conversion rate of the starting thiol (98-100%) and excellent selectivity for the disulfide product (90-96%), making it suitable for large-scale industrial production. google.com
Purification and Characterization of Synthetic Products
Chromatographic Techniques for this compound Isolation
Following the synthesis of this compound, purification is essential to remove unreacted starting materials, catalysts, and byproducts. Chromatography is a primary method for achieving high purity of the final product.
Column Chromatography is a standard and widely used technique for the purification of disulfides. ajol.info In this method, the crude product mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase), like ethyl acetate and hexane, is used to elute the components at different rates based on their polarity and affinity for the stationary phase, thereby achieving separation. nih.govajol.info
Flash Chromatography is a variation of column chromatography that uses pressure to speed up the flow of the solvent, significantly reducing the purification time. It is a common method for purifying reaction products in a research setting. nih.gov The crude residue from a synthesis can be purified by flash chromatography on silica gel using an appropriate solvent system, such as a gradient of petroleum ether and ethyl acetate. nih.gov
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful analytical technique for separating and identifying volatile compounds. While primarily an analytical tool, the principles are fundamental to preparative GC for isolation. In the context of a complex mixture like a metalworking fluid, GC was used to identify and quantify di-n-octyl disulfide, a structural isomer of this compound. researchgate.net This demonstrates the suitability of GC for separating such compounds from a complex matrix. researchgate.net
Liquid Chromatography (LC) , especially high-performance liquid chromatography (HPLC), is another versatile technique used for both analytical and preparative separations. diva-portal.org It separates components in a liquid mobile phase as they pass through a column with a solid stationary phase. diva-portal.org For nonpolar compounds like this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, would be a suitable method for high-resolution separation and purification.
Spectroscopic Verification (e.g., NMR, IR, MS)
Once this compound has been synthesized and purified, its chemical structure and identity must be confirmed using various spectroscopic methods. igntu.ac.in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. researchgate.netscribd.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to C-H bonds of the alkyl groups. The absence of a strong S-H stretching band (typically around 2550-2600 cm⁻¹) would confirm the conversion of the starting tert-octylthiol to the disulfide. The C-S stretching vibration is typically weak and appears in the fingerprint region (around 600-800 cm⁻¹). ajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and proton environments in the molecule.
¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the different types of protons in the tert-octyl groups. Due to the symmetry of the molecule, the spectrum would be relatively simple. One would expect to see signals for the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons of the 1,1,3,3-tetramethylbutyl structure.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon atoms. For this compound, distinct signals would be observed for the quaternary carbons attached to the sulfur, the other quaternary carbon, and the various methyl and methylene carbons in the structure. Spectroscopic data for the related di-n-octyl disulfide shows characteristic chemical shifts for the aliphatic carbons. ajol.info
Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of the molecule through fragmentation patterns. For this compound (C₁₆H₃₄S₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (290.57 g/mol ). scbt.com Analysis of the fragmentation pattern can help confirm the connectivity of the atoms. For instance, the analysis of di-n-octyl disulfide by GC-MS utilized the molecular ion at m/z 290 for quantification. researchgate.net
Chemical Reactivity and Reaction Mechanisms of Di Tert Octyl Disulfide
Disulfide Bond Cleavage and Formation Reactions
The chemistry of Di-tert-octyl disulfide is fundamentally governed by the reactivity of its disulfide bond (S-S). This covalent bond is dynamic and can be cleaved or formed through various redox reactions. The cleavage of the disulfide bond results in the formation of two thiol groups, a process known as reduction. Conversely, the oxidation of thiols can lead to the formation of a disulfide bond. These reactions are central to the compound's role in various chemical and biological systems.
The reduction of the disulfide bridge in this compound to its corresponding tert-octyl thiols is a key transformation. This can be achieved through chemical or biological methods.
Transition-metal catalysis offers an efficient route for the reduction of disulfides. scholaris.ca Rhodium complexes, in particular, have demonstrated high efficacy in catalyzing the hydrogenation of the S-S bond. nih.gov The versatility of rhodium catalysts stems from the properties of its Rh(I) and Rh(III) oxidation states, which facilitate the necessary oxidative addition and reductive elimination steps in the catalytic cycle. ethernet.edu.et
In a specific example of rhodium-catalyzed hydrogenolysis, di(octyl) disulfide was successfully converted to 1-octanethiol. nih.gov The reaction, conducted under an atmosphere of hydrogen gas, utilized a rhodium catalyst in a refluxing solvent. Detailed research findings have shown that treating di(octyl) disulfide with hydrogen at 1 atm in the presence of Tetrakis(triphenylphosphine)rhodium(I) hydride (RhH(PPh₃)₄) as a catalyst results in a high yield of the corresponding thiol. nih.gov
Table 1: Rhodium-Catalyzed Hydrogenolysis of Di(octyl) Disulfide
| Parameter | Condition |
|---|---|
| Substrate | Di(octyl) disulfide |
| Product | 1-Octanethiol |
| Catalyst | RhH(PPh₃)₄ (0.5 mol%) |
| Reagent | Hydrogen (1 atm) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 0.5 hours |
It is crucial to manage the reaction quenching process carefully, as the rhodium complex can also catalyze the rapid reverse reaction, converting the thiol product back to the disulfide in the presence of air. nih.gov
In biological systems, the cleavage of disulfide bonds is a critical process for maintaining cellular redox balance, regulating protein function, and protecting against oxidative stress. nih.govphysiology.org This dynamic thiol-disulfide homeostasis is largely mediated by cellular reducing agents, with glutathione (B108866) (GSH) being the most abundant non-protein thiol. dovepress.com
The reduction of a disulfide like this compound can occur via a thiol-disulfide exchange reaction with GSH. dovepress.com The general mechanism involves the following steps:
A thiol group from a reducing agent, such as GSH, attacks one of the sulfur atoms of the disulfide bond. dovepress.com
This nucleophilic attack breaks the S-S bond, forming a mixed disulfide (e.g., between a tert-octyl thiol and glutathione) and releasing one molecule of tert-octyl thiol.
A second GSH molecule then attacks the mixed disulfide, releasing the second molecule of tert-octyl thiol and forming oxidized glutathione disulfide (GSSG).
Oxidation of this compound can lead to the formation of various sulfur-containing compounds with higher oxidation states, such as sulfinyl and oxythio compounds. This can occur through reactions with chemical oxidants or with biologically relevant reactive oxygen species.
Di-tert-alkyl disulfides serve as important precursors for the synthesis of compounds containing sulfinyl (sulfoxide) and other oxythio (e.g., sulfone) functional groups. chemicalbook.comchemicalbook.com Under controlled oxidation conditions, the sulfur atoms of the disulfide bond can be oxidized. Strong oxidizing conditions typically lead to the formation of sulfoxides or sulfones. vulcanchem.com
For instance, the oxidation of organic disulfides to sulfones can be achieved in high yields using a system of tert-butyl hydroperoxide and aluminum tri-tert-butoxide. researchgate.net The reaction of a disulfide with hydrogen peroxide in the presence of a catalyst can also yield the oxidized product. researchgate.net The initial oxidation product is often a thiosulfinate, which can then undergo further reactions.
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are highly reactive molecules generated during normal cellular metabolism and in response to environmental stress. Disulfide bonds can undergo oxidative reactions with ROS. dovepress.com This reaction involves the oxidation of the sulfur atoms to form more hydrophilic groups like sulfoxides and sulfones. dovepress.com
The interaction between ROS and a disulfide bond can be a key mechanism in certain biological contexts. For example, in environments with high levels of ROS, such as within tumor cells, the oxidation of disulfide bonds can lead to the degradation of molecules containing this linkage. dovepress.com The initial step in the oxidation of a thiol by ROS is often the formation of a highly unstable sulfenic acid (RSOH), which can then react further. nih.gov Similarly, the direct attack of ROS on a disulfide bond can increase its polarity and susceptibility to further reactions, including hydrolysis. dovepress.com
Oxidation of this compound
Reactivity in Extreme Pressure Lubrication
This compound is recognized for its chemical reactivity, which is central to its function as an extreme-pressure (EP) lubricant additive. The anti-wear and anti-friction properties of such additives are broadly understood to be linked to their ability to react chemically with metal surfaces under conditions of high pressure and temperature. tandfonline.com This reaction forms a protective surface film, often an iron sulfide (B99878) layer, which prevents direct metal-to-metal contact and catastrophic wear. tandfonline.comresearchgate.net The effectiveness of a sulfur-based EP additive is largely governed by the rate at which this protective film can be formed at the points of asperity contact.
Studies have investigated the reaction kinetics of this compound with iron powder to quantify its reactivity. In one key study, the reaction between this compound, dissolved in white oil, and iron powder was examined over a temperature range of 165°C to 250°C. tandfonline.comtandfonline.comresearchgate.net The primary reaction is considered to be the formation of ferrous sulfide, although the precise mechanism remains complex and is a subject of ongoing investigation. tandfonline.com The rate of this reaction is a critical factor in the compound's performance as an EP additive. It was determined that the tertiary structure of this compound significantly enhances its reactivity compared to straight-chain (normal) disulfides. tandfonline.comtandfonline.com
The temperature dependence of the reaction rate for this compound with iron was successfully modeled using the Arrhenius equation. tandfonline.comtandfonline.comresearchgate.net The Arrhenius equation is a fundamental formula in physical chemistry that describes the relationship between the rate constant of a chemical reaction, the absolute temperature, and the activation energy of the reaction. wikipedia.org By fitting the experimental data of the reaction rates at different temperatures to this equation, researchers can quantify the reaction's temperature sensitivity and activation energy. tandfonline.comwikipedia.orgmdpi.com This modeling revealed a significant difference in reactivity between different types of disulfides. Specifically, this compound was found to be approximately 1,500 times more reactive towards iron powder than di-n-cetyl disulfide under the tested conditions. tandfonline.comtandfonline.comresearchgate.net
Interactive Data Table: Comparative Reactivity
| Compound | Relative Reactivity with Iron Powder (vs. di-n-cetyl disulfide) | Temperature Range of Study |
| This compound | 1500x more reactive | 165-250 °C |
| Di-n-cetyl disulfide | 1x (Baseline) | 165-250 °C |
This data is based on kinetic studies where reaction rates were fitted to the Arrhenius equation. tandfonline.comtandfonline.comresearchgate.net
As a lubricant additive, this compound functions by forming a protective tribofilm on metal surfaces during boundary lubrication conditions. researchgate.net This film, primarily composed of iron sulfide, acts as a sacrificial layer with lower shear strength than the base metal, preventing severe wear and seizure of the moving parts. tandfonline.comresearchgate.net The superior reactivity of the tertiary disulfide translates into more effective performance in standard lubrication tests, such as the Falex test and the four-ball extreme-pressure test. tandfonline.comtandfonline.comsci-hub.se In these evaluations, this compound consistently demonstrates superior EP and anti-wear properties compared to its normal-chain counterparts. tandfonline.comsci-hub.se
Comparative studies highlight the structural advantages of this compound.
Versus Di-n-cetyl Disulfide: As established by kinetic studies, this compound is 1500 times more chemically reactive. tandfonline.comresearchgate.net This vast difference in reactivity leads to superior performance in EP lubrication tests. sci-hub.se
Versus Di-n-octyl Disulfide: Wear studies conducted with a pin and disk apparatus showed that this compound was 2 to 20 times more effective at reducing the terminal steady-state wear rate than di-n-octyl disulfide. tandfonline.comtandfonline.com While both are C8 disulfides, the tertiary carbon atoms adjacent to the sulfur atoms in the "tert-octyl" structure weaken the C-S bond, facilitating the release of sulfur to react with the metal surface. This is in contrast to the more stable primary C-S bonds in di-n-octyl disulfide. researchgate.net
Interactive Data Table: Lubricant Performance Comparison
| Additive | Falex EP Test Performance | Four-Ball EP Test Performance | Wear Rate Reduction (vs. Di-n-octyl disulfide) |
| This compound | Superior | More Effective | 2 to 20 times more efficacious |
| Di-n-cetyl disulfide | Inferior | Less Effective | Not directly compared in source |
| Di-n-octyl disulfide | Not specified in source | Inferior | Baseline |
Performance data is derived from comparative tribological testing. tandfonline.comtandfonline.comsci-hub.se
The effectiveness of an EP additive like this compound can be understood as a competition between two opposing processes: the rate of metallic adhesion (which causes wear) and the rate of chemical reaction (which forms a protective film). tandfonline.comtandfonline.com When a lubricant film thins and high points (asperities) on opposing surfaces come into contact, localized high temperatures and pressures are generated.
Metallic Adhesion: If no protective film is present, these asperities can weld together and then tear apart, leading to adhesive wear.
Chemical Reaction: An effective EP additive must react with the nascent metal surface at these hot spots faster than the rate of adhesion. The high reactivity of this compound ensures that a protective iron sulfide layer is formed quickly under these conditions, preventing the welding of asperities. tandfonline.com
Role as a Lubricant Additive and Anti-wear Properties
Dielectric Relaxation and Intramolecular Dynamics
Dielectric relaxation refers to the lag in the response of a dielectric material (an electrical insulator that can be polarized by an applied electric field) to a change in an external electric field. This phenomenon is linked to the rotational motion of molecular dipoles within the material. While specific studies on the dielectric relaxation of this compound are not prominent in the available literature, the principles of intramolecular dynamics are relevant to its disulfide bond.
The intramolecular dynamics of a molecule like this compound involve the rotation and vibration of its constituent parts. The disulfide (S-S) bond itself is a key dynamic feature. It has a relatively low rotational barrier, allowing for conformational changes. researchgate.net Furthermore, the C-S and S-S bonds can be cleaved under sufficient energy input, such as the high temperatures generated in EP lubrication or upon UV excitation. tandfonline.comacs.org
Research on other disulfide-containing molecules, such as cyclic peptides, has utilized the disulfide bridge as a phototrigger to study conformational dynamics. acs.org In these experiments, UV excitation cleaves the S-S bond, creating two thiyl radicals and allowing the molecule to change its shape. The subsequent dynamics of the molecule can be monitored on timescales from picoseconds to microseconds. acs.org This illustrates that the disulfide bond is a dynamic, reactive center within a molecule. These internal motions, particularly rotations that change the molecule's net dipole moment, are the types of processes that would contribute to a material's dielectric relaxation spectrum if studied under an oscillating electric field.
Coordination Chemistry and Complex Formation Involving Disulfide Ligands
While simple dialkyl disulfides like this compound are not classic ligands, the disulfide functional group can participate in coordination chemistry, particularly when incorporated into more complex molecules that contain additional donor atoms. Disulfide ligands can coordinate to metal centers in several ways and can exhibit fascinating redox activity upon complexation.
Disulfides can act as neutral ligands, binding to a metal center through the sulfur lone pairs. More commonly, the coordination chemistry involves the reductive cleavage of the S-S bond. For example, the reaction of a disulfide with a low-valent metal complex can lead to the formation of two thiolate ligands coordinated to an oxidized metal center. Conversely, the oxidation of two coordinated thiolates can lead to the formation of a disulfide bond in a process known as reductive elimination.
Key features of disulfide coordination chemistry include:
Diverse Coordination Modes: Disulfide-containing ligands can act as chelating agents, binding to a single metal ion, or as bridging ligands that link two or more metal centers.
Redox Non-innocence: The disulfide moiety is often "redox non-innocent," meaning it can be oxidized or reduced during a chemical reaction with a metal complex. The reaction of copper(II) with thiols to form copper(I) and a disulfide is a classic example.
Control of Coordination Environment: The thiol-disulfide interconversion can be used to switch the coordination mode of a ligand. For instance, the oxidation of a monodentate thiol ligand can produce a chelating N,N'-disulfide ligand, completely changing how it binds to a metal.
The flexibility of the disulfide backbone allows some ligands to bind a single metal in a bis(chelate) mode, while others can bridge multiple metal ions, leading to the formation of polynuclear complexes and coordination polymers.
Applications and Functionalization of Di Tert Octyl Disulfide in Advanced Materials and Systems
Polymer Science and Engineering
In the field of polymer science, DI-tert-OCTYL DISULFIDE is valued for its ability to introduce sulfur cross-links and impart specific desirable properties to polymer matrices.
This compound functions as a vulcanizing agent, specifically classified as a sulfur donor, in the curing of natural and synthetic rubbers. zhonganindustry.com Unlike elemental sulfur, which can form inefficient, long polysulfidic cross-links, sulfur donors are organic compounds that contain thermally unstable sulfur bonds. lanxess.comakrochem.com During vulcanization at elevated temperatures, these compounds decompose and release sulfur in a more controlled manner. akrochem.com
The table below compares various sulfur donors used in the rubber industry, highlighting the available active sulfur content which is crucial for formulating vulcanization systems.
| Sulfur Donor Material | Chemical Name | Active Sulfur (%) |
| TMTD | Tetramethylthiuram Disulfide | 13.3 |
| DTDM | 4,4'-Dithiodimorpholine | 13.6 |
| DPTT | Dipentamethylene Thiuram Tetrasulfide | 16.6 |
| MBSS | 2-Morpholinodithio Benzothiazole | 11.3 |
| CLD | N,N'-Caprolactam Disulfide | 11.1 |
| Data sourced from industry technical documentation. lusida.com |
Disulfide bonds have been incorporated into polyurethane (PU) systems to achieve specific material enhancements, notably to improve resistance to environmental degradation factors like UV radiation.
Research into waterborne polyurethanes has demonstrated that integrating disulfide bonds can significantly enhance yellowing resistance. zhonganindustry.com In one study, 2-hydroxyethyl disulfide was used as a chain extender during PU synthesis. The resulting material showed substantially less discoloration after exposure to xenon lamp irradiation compared to conventional PU systems. zhonganindustry.comakrochem.com
The mechanism for this improved stability involves a synergistic effect between the disulfide bonds and UV-absorbing additives. The disulfide linkages, which possess low activation energies, are capable of reversibly cleaving and reforming. This dynamic process allows them to absorb and dissipate energy, which, in concert with a UV absorber, effectively converts a wide spectrum of UV energy into less harmful thermal energy. zhonganindustry.com This minimizes the photochemical degradation of the polyurethane backbone that typically leads to yellowing and loss of mechanical properties. The incorporation of 1% to 3% of a UV absorber along with the disulfide-containing chain extender resulted in only slight discoloration, achieving a color change grade of 2. zhonganindustry.comakrochem.com While this specific research utilized 2-hydroxyethyl disulfide, it establishes a clear precedent for the role of disulfide compounds like this compound in modifying polyurethane properties for enhanced durability.
The following table summarizes the findings on the yellowing resistance of polyurethane modified with disulfide bonds.
| Additive System | Xenon Lamp Exposure (6h) - Total Color Difference (ΔE) | Discoloration Level |
| Standard PU + UV Absorber A | 8 | Significant Yellowing |
| Standard PU + UV Absorber B | 7 | Significant Yellowing |
| Standard PU + UV Absorber C | 6 | Moderate Yellowing |
| PU with 2-hydroxyethyl disulfide + UV Absorber | 3 | 2 (Slight Yellowing) |
| Data adapted from a 2024 study on yellowing-resistant waterborne polyurethane. zhonganindustry.com |
Incorporation into Polyurethane Systems for Material Modification
Chemical Reagent in Organic Synthesis
The sulfur-sulfur bond in this compound is a reactive functional group that can be leveraged in various organic transformations.
The reaction mechanisms involving disulfides are diverse and depend on the reaction conditions. Two primary pathways are the formation of thiyl radicals and nucleophilic substitution.
Under photochemical or thermal conditions, the disulfide bond can undergo homolytic cleavage to produce two thiyl radicals (RS•). lusida.com These radical species are highly reactive and can initiate or participate in a variety of organic reactions, including the isomerization of alkenes and dehalogenation reactions. lusida.com A proposed mechanism known as Radical Ring-opening Redox Polymerization (R3P) illustrates this principle, where a dithiol is oxidized to a thiyl diradical that subsequently recombines to form cyclic disulfide oligomers. mdpi.com These cyclic species exist in equilibrium with their active diradical forms, driving the polymerization. mdpi.com This highlights the fundamental role of thiyl radicals generated from disulfide cleavage.
Alternatively, disulfides can react with strong nucleophiles, such as Grignard reagents (R'-MgBr). This reaction proceeds via an SN2-like mechanism where the nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a new carbon-sulfur bond, yielding a sulfide (B99878) (R-S-R'). lanxess.com
This compound can serve as a precursor or reagent in the synthesis of other compounds containing sulfide bonds (thioethers). The synthesis of thioethers is a fundamental transformation in organic chemistry. A classic and widely used method is the reaction of a thiolate anion (RS⁻) with an alkyl halide (R'-X). masterorganicchemistry.com The thiolate is typically generated by deprotonating the corresponding thiol with a base. masterorganicchemistry.comyoutube.com Disulfides like this compound can be readily reduced to the corresponding tert-octylthiol, which can then be used in this synthesis.
Furthermore, unsymmetrical disulfides (R-S-S-R') can be synthesized by reacting a disulfide with a different thiol in a process known as thiol-disulfide exchange. organic-chemistry.org More direct methods for creating thioethers include reacting disulfides with organometallic reagents like Grignard reagents, as mentioned previously. lanxess.com This reaction provides a direct route to unsymmetrical sulfides by forming a new C-S bond. lanxess.com These established synthetic routes underscore the utility of disulfides as building blocks for constructing more complex sulfur-containing molecules.
Derivatization for Specific Research Purposes
This compound serves as a foundational molecule for derivatization in specialized research, primarily leveraging the reactivity of its disulfide bond. The S-S bond is susceptible to cleavage by both nucleophiles and electrophiles, allowing for the synthesis of new, unsymmetrical disulfides with tailored properties. mdpi.com This process is a key strategy for developing novel compounds for various scientific investigations.
A common synthetic route involves the reaction of a symmetrical disulfide with a thiol, or the reaction of a sulfenyl chloride with a thiol, to produce an unsymmetrical disulfide. mdpi.com In this context, this compound could be used to introduce a bulky, lipophilic tert-octyl group into a target molecule. This derivatization can be instrumental in modifying the solubility, stability, and biological interaction of the parent molecule. For instance, research into biologically active compounds has shown that creating unsymmetrical disulfides by combining different molecular fragments can lead to molecules with specific inhibitory or therapeutic properties. mdpi.com The stable tert-octyl groups can act as a non-polar anchor, while the disulfide linkage provides a reactive center for further functionalization or for specific interactions within a biological system.
Lubricant and Tribological Systems
This compound is a member of the dihydrocarbyl polysulfide class of compounds, which are well-established as effective extreme-pressure (EP) additives in lubricant formulations. epo.org These sulfur-based additives are crucial for protecting machinery components that operate under high-load and high-pressure conditions where the base lubricant film alone is insufficient to prevent surface damage. google.comcetjournal.it
The formulation of these lubricants involves creating a stable solution or dispersion of the EP agent within the base oil. Dihydrocarbyl polysulfides are just one of several types of sulfur-containing EP agents used in industrial applications, as detailed in the table below.
| Class of Sulfurized EP Additive | General Description | Representative Example(s) |
| Dihydrocarbyl Polysulfides | Compounds with the formula R-Sₓ-R', where R and R' are hydrocarbyl groups. epo.org | Di-tert-butyl trisulfide, this compound, Diamyl polysulfides epo.org |
| Sulfurized Olefins | Formed by reacting an olefin (e.g., isobutene) with sulfur. epo.org | Sulfurized isobutene (SIB) epo.org |
| Sulfurized Fatty Materials | Derived from the sulfurization of natural fats and oils. google.comdic-global.com | Sulfurized lard oil, Sulfurized vegetable oil google.comcetjournal.it |
The efficacy of this compound as a wear-reducing agent stems from its ability to form a protective tribochemical film on metal surfaces during operation. Under the extreme pressure and high localized temperatures generated at the asperity contacts between moving surfaces, the disulfide (S-S) bond in the molecule cleaves. mdpi.comyoutube.com The released active sulfur then chemically reacts with the metal surface (typically iron or steel) to form a sacrificial boundary film. researchgate.net
This film, often composed of iron sulfides, possesses a lower shear strength than the bulk metal. researchgate.net Consequently, when the surfaces slide against each other, the shear occurs within this protective layer rather than the base metal itself. This mechanism prevents direct metal-to-metal contact, thereby mitigating adhesive wear, scuffing, and seizure under boundary lubrication conditions. cetjournal.ityoutube.com The process is a dynamic one, where the protective film is continuously formed and removed by the rubbing action, consuming the additive over time. researchgate.net
The performance of lubricants containing this compound is evaluated using standardized tribological tests. A primary method is the four-ball test, which assesses both extreme-pressure properties and wear prevention characteristics. cetjournal.it
Key Performance Metrics from Four-Ball Testing:
Weld Load: This metric indicates the maximum load the lubricant can withstand before the rotating ball welds to the three stationary balls, signifying catastrophic failure of the lubricating film. cetjournal.it A higher weld load indicates superior EP performance.
Wear Scar Diameter (WSD): After running the test under a specified load for a set duration, the diameter of the circular scars worn into the stationary balls is measured. A smaller WSD signifies better anti-wear protection. cetjournal.it
The mechanism of wear reduction can be summarized in the following steps:
| Step | Description |
| 1. High Pressure/Temperature | At the point of contact between metal surfaces, intense pressure and friction generate high localized temperatures. |
| 2. Additive Decomposition | The heat and pressure cause the this compound molecule to decompose, breaking the S-S bond and releasing active sulfur. youtube.com |
| 3. Tribochemical Reaction | The active sulfur reacts with the iron on the metal surface. researchgate.net |
| 4. Protective Film Formation | A sacrificial layer, primarily composed of iron sulfide, forms on the surfaces. researchgate.net |
| 5. Wear Prevention | This film prevents direct metal-to-metal contact, and shearing occurs within this lower-strength layer, protecting the underlying components from severe wear and seizure. cetjournal.it |
Biomedical and Biological Research Applications
This compound is classified as a biochemical for use in proteomics research. scbt.com Its application lies within the specialized field of thiol-disulfide redox proteomics, which focuses on the study of proteins containing disulfide bonds and their redox states. nih.govnih.gov Disulfide bonds are critical for the structure and function of many proteins, particularly those that are secreted or located on the cell surface. nih.gov
The core technique in disulfide proteomics involves analyzing proteins under both reducing and non-reducing conditions using methods like SDS-PAGE. nih.gov
Under reducing conditions , disulfide bonds are broken, and protein complexes held together by these bonds will dissociate into their individual subunits.
Under non-reducing conditions , the disulfide bonds remain intact.
By comparing the results, researchers can identify proteins that exist as disulfide-linked polymers or heteromers. nih.gov In this context, a stable, non-protein disulfide compound like this compound can serve several potential roles:
As a control or standard: It can be used as a reference compound in mass spectrometry or other analytical techniques to ensure that the experimental conditions are suitable for detecting disulfide-containing molecules.
In method development: It may be used to optimize protocols for the separation and identification of disulfide-linked species. nih.gov
As a blocking agent: In certain experimental designs, it could potentially be used to react with free thiol groups, although other reagents are more common for this purpose.
The study of the "disulfide proteome" provides insights into cellular processes where protein folding and secretion are important, and disruptions in disulfide bonding are linked to various diseases. nih.govnih.gov
The chemical structure of this compound makes it a potential monomer or building block for the synthesis of more complex, biologically active molecules. mdpi.com The disulfide bond is a reactive functional group that can participate in disulfide exchange reactions or be cleaved to allow the attachment of other molecular fragments. mdpi.com
Research has demonstrated that unsymmetrical disulfides can be synthesized to possess significant biological activity, including antimicrobial and anticancer properties. mdpi.com The general strategy involves reacting a symmetrical disulfide (the monomer) with a different thiol-containing compound to create a new, unsymmetrical disulfide with combined or novel properties.
The role of this compound in such a synthesis would be to contribute its two tert-octyl groups to the final molecule. These bulky, aliphatic groups would confer a high degree of lipophilicity (fat-solubility), which can be crucial for a molecule's ability to cross cell membranes or interact with non-polar regions of biological targets like proteins or lipids. Therefore, by using this compound as a starting monomer, researchers could potentially synthesize novel lipophilic compounds whose biological activity could then be evaluated. mdpi.com
Disulfide Bond-Based Drug Delivery Systems
The unique characteristics of the tumor microenvironment, particularly its elevated concentration of glutathione (B108866) (GSH), have spurred the development of redox-responsive drug delivery systems. nih.govnih.gov Disulfide bonds are a key feature in many of these systems, as they are relatively stable in the bloodstream but can be cleaved by the high intracellular GSH levels in cancer cells, triggering the release of a therapeutic payload. nih.govacs.orgmdpi.com While this compound itself is not prominently documented in dedicated drug delivery research, the principles governing disulfide bond chemistry, particularly the influence of steric hindrance and hydrophobicity, provide a strong framework for understanding its potential applications.
The incorporation of bulky alkyl groups, such as the tert-octyl groups in this compound, adjacent to the disulfide bond can significantly modulate the physicochemical properties and biological performance of a drug delivery system. nih.govacs.org These properties include the stability of the nanocarrier in circulation, the drug loading capacity, and the kinetics of drug release at the target site.
Influence of Steric Hindrance on Stability and Drug Release
The steric bulk of the substituents neighboring a disulfide bond plays a critical role in its susceptibility to reduction by thiol-containing molecules like GSH. nih.govnih.gov Research on various disulfide-linked conjugates has demonstrated that increased steric hindrance around the disulfide bond enhances its stability against premature cleavage in the plasma. acs.org This is because the bulky groups can physically shield the disulfide bond from nucleophilic attack by thiols.
For instance, studies comparing different antibody-drug conjugates (ADCs) have shown that those with more sterically hindered disulfide linkers exhibit greater stability in plasma. acs.org This enhanced stability can lead to a longer circulation half-life of the drug carrier, allowing for more effective accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
However, this increased stability also means that a higher concentration of a reducing agent, such as the elevated GSH levels found inside cancer cells, is required to trigger the cleavage of the disulfide bond and subsequent drug release. acs.org This feature can be advantageous for achieving tumor-specific drug delivery, as the disulfide bond remains largely intact in the low-GSH environment of healthy tissues. The large and branched structure of the tert-octyl groups in this compound would be expected to provide significant steric hindrance, potentially leading to highly stable drug conjugates that require the strongly reductive intracellular environment of tumor cells for efficient drug release.
To illustrate this principle, the following hypothetical data table outlines the potential influence of increasing steric hindrance from different alkyl disulfide linkers on key performance parameters of a drug delivery system.
| Disulfide Linker Moiety | Relative Steric Hindrance | Predicted Plasma Stability | Predicted GSH Concentration for 50% Drug Release |
| Di-methyl disulfide | Low | Low | Low (e.g., 2-5 mM) |
| Di-ethyl disulfide | Moderate | Moderate | Moderate (e.g., 5-10 mM) |
| Di-tert-butyl disulfide | High | High | High (e.g., 10-15 mM) |
| This compound | Very High | Very High | Very High (e.g., >15 mM) |
This table is illustrative and based on established principles of steric hindrance in disulfide bond chemistry. The specific values are hypothetical and would require experimental validation.
Role of Hydrophobicity in Formulation and Drug Loading
The highly hydrophobic nature of the tert-octyl groups would also significantly influence the formulation of a this compound-based drug delivery system. In the context of self-assembling systems like micelles or nanoparticles, the hydrophobic this compound moiety could serve as a core-forming component, driving the encapsulation of hydrophobic drug molecules. rsc.org
Research on disulfide bond-containing polymers has shown that they can be designed to self-assemble into various nanostructures, such as micelles and nanogels, for drug delivery. rsc.orgresearchgate.net The inclusion of a bulky and hydrophobic disulfide-containing monomer, conceptually similar to a this compound derivative, could be a strategy to fine-tune the size, stability, and drug-loading capacity of these nanocarriers.
Analytical Methods and Characterization Techniques for Di Tert Octyl Disulfide
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of Di-tert-octyl disulfide, providing fundamental information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. researchgate.netslideshare.netjchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's carbon skeleton and the connectivity of its atoms.
For this compound, ¹H NMR spectra would show signals corresponding to the various protons in the tert-octyl groups. The chemical shifts, signal splitting (multiplicity), and integration values of these signals confirm the arrangement of the alkyl chains. Similarly, ¹³C NMR spectra provide evidence for each unique carbon atom in the molecule. A key indicator in the ¹³C NMR spectrum is the chemical shift of the alpha-carbon (the carbon atom bonded directly to the sulfur atom). Studies have shown that for dioctyl-disulfide structures, this alpha-carbon peak appears at approximately 38-39.3 ppm relative to a tetramethylsilane (B1202638) (TMS) standard, which is a characteristic value for carbons attached to a disulfide linkage. nih.gov
| Analysis Type | Nucleus | Expected Chemical Shift (δ) / Multiplicity | Inference |
| ¹H NMR | Protons on tert-octyl group | ~0.8-1.5 ppm / Complex multiplets | Confirms the presence of the saturated alkyl (tert-octyl) structure. |
| ¹³C NMR | Alpha-Carbon (α-C) | ~38-39.3 ppm | Characteristic shift for a carbon atom directly bonded to a sulfur atom in a disulfide linkage. nih.gov |
| ¹³C NMR | Other Alkyl Carbons | ~14-32 ppm | Signals corresponding to the remaining carbons in the tert-octyl groups. |
Table 1: Typical NMR Spectroscopic Data for the Structural Elucidation of this compound.
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum is characterized by absorptions corresponding to its alkane-like structure and the carbon-sulfur bonds.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Functional Group Assignment |
| C-H Stretch | 2850 - 2960 | Strong | Alkyl groups (tert-octyl) pressbooks.pub |
| C-H Bend | 1350 - 1470 | Medium | Alkyl groups (tert-octyl) lumenlearning.com |
| C-S Stretch | 600 - 800 | Weak | Carbon-Sulfur bond |
| S-S Stretch | 400 - 550 | Weak | Disulfide bond acs.org |
Table 2: Key Infrared Absorption Frequencies for this compound.
Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information about this compound through the analysis of its fragmentation patterns. unl.edu In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₆H₃₄S₂), the molecular weight is 290.57 g/mol . Therefore, the molecular ion peak (M⁺) is observed at an m/z of approximately 290. nih.govcdc.gov The fragmentation pattern provides further structural confirmation. The relatively weak S-S bond is susceptible to cleavage. Fragmentation can also occur at the C-S bonds and within the tert-octyl alkyl chains. chemguide.co.uk The fragmentation of the tert-octyl group is expected to produce a stable tert-butyl cation, leading to a prominent peak at m/z 57. Other fragments would correspond to the loss of various alkyl radicals from the parent molecule. The analysis of these fragments helps to piece together the structure of the original compound. libretexts.org
| m/z Value | Proposed Fragment | Interpretation |
| 290 | [C₁₆H₃₄S₂]⁺ | Molecular Ion (M⁺) nih.govcdc.gov |
| 177 | [C₈H₁₇S₂]⁺ | Loss of a tert-octyl radical ([M - C₈H₁₇]⁺) |
| 145 | [C₈H₁₇S]⁺ | Cleavage of the S-S bond, forming a tert-octylthiol radical cation |
| 113 | [C₈H₁₇]⁺ | Loss of the disulfide group, forming a tert-octyl cation |
| 57 | [C₄H₉]⁺ | Fragmentation of the tert-octyl group, forming a stable tert-butyl cation |
Table 3: Expected Mass Spectrometry Fragmentation Data for this compound.
Chromatographic Separations and Quantitation
Chromatographic methods are essential for separating this compound from complex mixtures and for determining its purity and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is a primary method for assessing the purity of this compound and for identifying it in complex matrices like industrial fluids. nih.govcdc.gov
In this method, the sample is vaporized and passed through a capillary column (e.g., HP 5-MS). cdc.gov The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which serves as the detector. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions, and the mass spectrum provides definitive identification. cdc.gov Purity is determined by comparing the area of the this compound peak to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition | Purpose |
| GC Column | HP 5-MS (or equivalent fused silica (B1680970) capillary) | Separation of components based on volatility and polarity. cdc.gov |
| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. cdc.gov |
| Injector Temperature | ~260 °C | Ensures complete vaporization of the sample. cdc.gov |
| Oven Program | Temperature ramp (e.g., starting at 90°C, ramping to 280°C) | Optimizes separation of compounds with different boiling points. |
| Detector | Mass Spectrometer | Provides identification based on mass spectrum and quantitation based on peak area. |
| Identification | Match retention time and mass spectrum (m/z 290) to a reference standard. nih.govcdc.gov | Confirms the presence and identity of the compound. |
Table 4: Representative GC-MS Parameters for the Analysis of this compound.
High Performance Liquid Chromatography (HPLC) is another key technique for assessing the purity of this compound. sigmaaldrich.com It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC analysis. Purity assessment by HPLC involves separating the sample components in a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase.
Given the non-polar, hydrocarbon-like nature of this compound, a reversed-phase HPLC method is most appropriate. epa.gov In this mode, a non-polar stationary phase (such as C18) is used with a more polar mobile phase. The non-polar this compound would be strongly retained on the column and would require a mobile phase with a high proportion of organic solvent (e.g., acetonitrile) for elution. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) where the disulfide bond may show some absorbance, or more universally with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). nih.gov The purity is determined from the relative area of the main peak in the resulting chromatogram.
| Parameter | Typical Condition | Purpose |
| Mode | Reversed-Phase | Suitable for separating non-polar compounds. |
| Stationary Phase | C18 (Octadecylsilane) | Non-polar stationary phase retains the analyte. nih.gov |
| Mobile Phase | Acetonitrile (B52724) / Water gradient | Polar mobile phase; the proportion of acetonitrile is increased to elute the non-polar analyte. |
| Detector | UV (at low λ, e.g., 210 nm) or Refractive Index (RI) | Monitors the column effluent to detect the compound as it elutes. |
| Purity Assessment | Relative peak area calculation | The area of the this compound peak is compared to the total area of all peaks. |
Table 5: Typical HPLC Parameters for Purity Assessment of this compound.
Application of Differential Permeation for Analysis in Complex Mixtures
The analysis of this compound and its isomers in complex compositions, such as metalworking fluids (MWFs) and lubricants, is often hindered by the overwhelming presence of background components like mineral oil. nih.govcdc.gov Differential permeation has been effectively utilized as a sample preparation technique to overcome this challenge. This method leverages a thin polymer membrane to selectively allow the analyte of interest to pass through, thereby separating it from the interfering matrix.
In a specific application, a thin nitrile polymer membrane was used to analyze di-n-octyl disulfide (DOD), a closely related isomer, in a straight oil metalworking fluid. nih.govcdc.gov The permeation of the sample through the membrane resulted in a fraction that was significantly cleaner, with less background interference from the mineral oil at the retention time corresponding to the disulfide. nih.gov This cleaner sample facilitated a more straightforward and accurate identification and quantification process using subsequent analytical methods.
Following the differential permeation step, gas chromatography-mass spectrometry (GC-MS) is typically employed for definitive analysis. nih.gov For quantification, an extracted ion chromatogram analysis can be performed, targeting the molecular ion of the disulfide (e.g., mass-to-charge ratio m/z 290 for DOD) and the ion of an internal standard. nih.gov This combined approach of differential permeation followed by GC-MS provides a robust method for accurately determining the concentration of octyl disulfides in challenging industrial formulations. nih.govcdc.gov
Advanced Characterization for Material Properties
To understand the functional performance of this compound, particularly in lubrication and electronic applications, advanced characterization techniques are employed to study its dielectric and tribological behaviors.
Dielectric Spectroscopy for Relaxation Studies
Dielectric spectroscopy is a powerful technique used to study the molecular dynamics and relaxation processes of polar molecules like dialkyl disulfides. By measuring the dielectric permittivity and loss over a range of frequencies and temperatures, insights into intramolecular motions can be gained.
Studies on a series of dialkyl disulfides, including di-tert-butyl disulfide and di-n-octyl disulfide, have revealed distinct relaxation processes when dispersed in a polystyrene matrix. For most of these compounds, two separate absorption regions are observed, indicating different modes of molecular motion.
The relaxation process occurring at higher temperatures is consistent with the intramolecular rotation around the sulfur-sulfur (S-S) bond, which may be coupled with flexibility in the alkyl chains. The enthalpy of activation (ΔHE) for this process is a key parameter, representing the energy barrier to this rotation. For di-n-octyl disulfide, this value was determined to be 28 kJ mol-1. A lower temperature relaxation process is also observed, which is likely due to the segmental relaxation of the alkyl chains that involves the movement of the primary S-S and S-C dipoles.
Table 1: Enthalpy of Activation for High-Temperature Relaxation in Dialkyl Disulfides
| Compound | Enthalpy of Activation (ΔHE) in kJ mol-1 |
| Diethyl Disulfide | 31 |
| Di-isopropyl Disulfide | 32 |
| Di-n-butyl Disulfide | 30 |
| Di-tert-butyl Disulfide | Not specified for high temp |
| Di-n-octyl Disulfide | 28 |
This table is based on data for high-temperature relaxation processes.
Tribological Testing Methods (e.g., Falex Test, Four-Ball Extreme-Pressure Test)
As this compound is primarily used as an extreme-pressure (EP) additive in lubricants, its performance is quantified using standardized tribological tests. These tests simulate the high-pressure conditions that occur in applications like gear sets to evaluate a lubricant's ability to prevent wear and catastrophic failure (welding).
The Four-Ball Extreme-Pressure Test is a widely used method to assess the EP properties of lubricating fluids and greases, often following standards such as ASTM D2783 (for fluids) and ASTM D2596 (for greases). machinerylubrication.comshimadzu.com The apparatus consists of one rotating steel ball pressed against three identical stationary steel balls held in a cup, with the contact points immersed in the lubricant being tested. machinerylubrication.comcoleparmer.com The load is systematically increased while the top ball rotates at a constant speed. The test measures several key parameters:
Weld Point (WP): This is the lowest applied load at which the rotating ball seizes and welds to the stationary balls, signifying catastrophic lubricant failure. machinerylubrication.comcoleparmer.comresearchgate.net A higher weld point indicates superior EP performance.
Load-Wear Index (LWI): This is a calculated value based on the wear scars measured on the stationary balls at various loads leading up to the weld point. It provides a measure of the lubricant's ability to prevent wear under increasing pressure. machinerylubrication.comshimadzu.com
Last Non-Seizure Load (LNSL): This represents the highest load at which the lubricant can perform without seizure (incipient welding) occurring. machinerylubrication.comshimadzu.com
The Falex Pin and Vee Block Test is another common method for evaluating wear, friction, and extreme pressure properties of lubricants. In this test, a rotating steel pin is held between two stationary V-shaped blocks. The load is applied to the V-blocks, and the system is immersed in the test lubricant. The test can be run to failure (seizure) to determine the load-carrying capacity or for a set duration to measure wear and friction.
These tribological tests are crucial for formulating lubricants with this compound, as they provide quantitative data on the additive's effectiveness in forming a protective sulfide (B99878) layer on metal surfaces under extreme pressure, thereby preventing component damage. machinerylubrication.com
Conclusion
Summary of Key Research Findings on DI-tert-OCTYL DISULFIDE
Research into this compound has primarily centered on its application as an extreme-pressure (EP) additive in lubricants. Studies have consistently demonstrated its effectiveness in enhancing the performance of base oils under high-stress conditions. smolecule.com A pivotal finding is the significantly higher chemical reactivity of this compound compared to its normal (n-alkyl) counterparts, such as di-n-cetyl disulfide and di-n-octyl disulfide. tandfonline.comtandfonline.comresearchgate.net One study quantified this, finding the tertiary disulfide to be 1500 times more reactive with iron powder than the normal disulfide in a temperature range of 165–250°C. tandfonline.comtandfonline.comresearchgate.net This heightened reactivity is attributed to its molecular structure.
This superior reactivity translates directly to more effective lubrication in performance tests like the Falex and four-ball extreme-pressure tests. tandfonline.comtandfonline.comresearchgate.net Research has shown that this compound is more efficacious in reducing the terminal steady-state wear rate, proving to be 2 to 20 times more effective than normal disulfides. tandfonline.comtandfonline.com The mechanism of action, while complex, is understood to involve the formation of a protective film on metal surfaces through tribochemical reactions. researchgate.net This film, likely composed of iron sulfides, prevents direct metal-to-metal contact, thereby reducing wear and preventing seizure under extreme pressure. sci-hub.seresearchgate.net
Furthermore, investigations into its thermal decomposition show that tert-octylthiol, a related compound, breaks down at lower temperatures than its linear isomers, which has implications for the operational temperature range of lubricants containing these additives. researchgate.net The interaction of this compound with other additives, such as t-octyl chloride, has also been explored, with mixtures showing synergistic effects and enhanced performance compared to the individual components. tandfonline.com
Identification of Knowledge Gaps and Future Research Directions
Despite the established efficacy of this compound, several knowledge gaps persist, pointing toward avenues for future research.
Detailed Mechanistic Pathways: The precise, step-by-step mechanism of tribofilm formation is not fully elucidated. researchgate.net While it is accepted that the disulfide decomposes and reacts with the metal surface, the specific roles of intermediate species, such as mercaptides and other sulfur compounds, in the film's composition and properties need more detailed investigation. sci-hub.se Future research could employ advanced surface analysis techniques to characterize the tribofilm's layered structure and chemical composition in real-time under operational conditions.
Synergistic and Antagonistic Effects: Initial studies have shown synergistic effects when mixed with certain chlorinated compounds. tandfonline.com However, a comprehensive understanding of its interactions with a wider range of modern lubricant additives, including friction modifiers, detergents, and other anti-wear agents, is lacking. Future work should focus on systematically studying these interactions to optimize lubricant formulations and avoid potential antagonistic effects.
Thermal and Oxidative Stability: While some data on thermal decomposition exists, a more thorough investigation into the long-term thermal and oxidative stability of this compound within a fully formulated lubricant is needed. lgcstandards.comtcichemicals.com Understanding its degradation pathways and the nature of the decomposition byproducts under various temperatures and oxidative stresses is crucial for predicting lubricant life and performance.
Environmental and Biodegradability Profile: There is limited publicly available research on the environmental fate and biodegradability of this compound. As environmental regulations become more stringent, future research should focus on assessing its environmental impact and exploring the potential for developing more environmentally benign, high-performance sulfur-based additives.
Broader Implications for Chemical Science and Industry
The study of this compound has broader implications for both chemical science and various industrial sectors.
Structure-Function Relationships in Chemistry: The comparative studies between tertiary and normal alkyl disulfides provide a clear and quantifiable example of how molecular structure dictates chemical reactivity and functional performance. tandfonline.comtandfonline.com This principle is fundamental in materials science and chemical synthesis, guiding the design of new molecules with tailored properties for specific applications beyond lubrication.
Advancements in the Lubricant Industry: For the industrial sector, particularly in automotive and manufacturing, the use of highly effective EP additives like this compound allows for the design of more compact and efficient machinery that operates under higher loads and temperatures. cpchem.com This leads to improved equipment longevity, reduced maintenance costs, and enhanced energy efficiency. diva-portal.org The development of lubricants with superior performance contributes to advancements in mechanical engineering and technology.
Inspiration for Novel Additive Design: The success of this compound as an EP additive encourages further research into other organosulfur compounds. The understanding gained from its reactivity and performance serves as a foundation for the computational design and synthesis of next-generation lubricant additives with even greater efficiency, stability, and better environmental profiles. researchgate.net This includes exploring unsymmetrical disulfides or compounds containing other functional groups that could offer multi-functional benefits.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 29956-99-8 |
| Molecular Formula | C₁₆H₃₄S₂ |
| Appearance | Colorless to Yellow clear liquid |
| Boiling Point | 336.6±11.0 °C (Predicted) |
| Density | 0.92 g/cm³ |
| Refractive Index | 1.4998 (at 20°C) |
| Purity | >75.0% (GC) or >90% |
Data sourced from multiple chemical suppliers and databases. lgcstandards.comchemicalbook.comtcichemicals.com
Comparative Performance of Lubricant Additives
| Additive | Observation | Key Finding | Reference |
| This compound | More effective lubricant additive in Falex and four-ball EP tests compared to di-n-cetyl disulfide. | Tertiary disulfide structure leads to higher reactivity and better extreme-pressure performance. | tandfonline.comtandfonline.comresearchgate.net |
| Di-n-octyl disulfide | Approximately equivalent in additive action to n-octyl chloride in four-ball tests. | Structural form (normal vs. tertiary) significantly impacts performance. | tandfonline.com |
| This compound + t-Octyl chloride | Mixtures rated approximately twice as well as either additive alone (at equivalent elemental concentration). | Demonstrates strong synergistic effects between sulfur and chlorine additives. | tandfonline.com |
| Di-n-cetyl disulfide | Found to be 1500 times less reactive with iron powder than this compound. | Highlights the profound impact of steric hindrance on reactivity. | tandfonline.comtandfonline.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
